(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone

Description

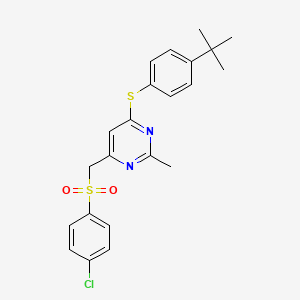

The compound "(6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone" features a pyrimidine core with distinct substituents:

- Position 2: A methyl group.

- Position 4: A methyl group bonded to a 4-chlorophenyl sulfone moiety.

- Position 6: A (4-tert-butylphenyl)sulfanyl group.

The sulfone group enhances stability and polarity, while the tert-butyl group may improve lipid solubility, influencing bioavailability .

Properties

IUPAC Name |

4-(4-tert-butylphenyl)sulfanyl-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2S2/c1-15-24-18(14-29(26,27)20-11-7-17(23)8-12-20)13-21(25-15)28-19-9-5-16(6-10-19)22(2,3)4/h5-13H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRZYQHRBINVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SC2=CC=C(C=C2)C(C)(C)C)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-((4-(tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone , also known by its CAS number 338960-58-0 , is a pyrimidine-based sulfone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H23ClN2O2S2

- Molecular Weight : 447.01 g/mol

- Structure : The compound features a pyrimidine ring, a tert-butylphenyl sulfanyl group, and a chlorophenyl sulfone moiety, which contribute to its biological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research highlights the compound's efficacy against several cancer cell lines. Notably, it has demonstrated:

- Inhibition of Cell Proliferation : The compound showed significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells, with an IC50 value of approximately 0.126 μM .

- Selectivity : It exhibited a 19-fold lesser effect on non-cancerous MCF10A cells, indicating a promising therapeutic window for selective targeting of cancer cells .

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase in cancer cells, which is crucial for its anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, though specific details on its spectrum of activity are less documented. Its structural features suggest potential interactions with microbial targets.

Study 1: Efficacy Against Breast Cancer

In a study evaluating the effects of this compound on breast cancer models:

- Model Used : BALB/c nude mice inoculated with MDA-MB-231 cells.

- Results : Treatment led to a significant reduction in metastatic nodules and improved survival rates compared to controls .

Study 2: Safety Profile Assessment

A subacute toxicity study was conducted in healthy mice:

- Dosage : Administered at 40 mg/kg once daily for three days.

- Findings : The compound demonstrated a favorable safety profile with no significant adverse effects observed during the study period .

Comparative Summary of Biological Activities

| Activity Type | Description | IC50 Value | Selectivity |

|---|---|---|---|

| Anticancer | Inhibition of MDA-MB-231 cell proliferation | 0.126 μM | 19-fold less on MCF10A |

| Antimicrobial | General antimicrobial properties | Not specified | Not specified |

| Safety Profile | Favorable in vivo safety at high doses | N/A | N/A |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

Key Observations :

Comparison :

- The target compound’s synthesis likely follows sulfonyl chloride coupling, similar to and . However, the tert-butyl group may necessitate protective strategies to prevent steric interference during reactions.

Physicochemical Properties

Key Observations :

- The tert-butyl group in the target compound significantly increases lipophilicity (LogP = 4.8), which may enhance membrane permeability but reduce aqueous solubility.

- Compounds with sulfhydryl/hydroxyl groups (e.g., ) exhibit higher solubility due to hydrogen-bonding capacity.

Q & A

Q. What are the recommended synthetic routes for (6-((4-(Tert-butyl)phenyl)sulfanyl)-2-methyl-4-pyrimidinyl)methyl 4-chlorophenyl sulfone, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:

- Step 1: Formation of the pyrimidine core with a methyl group at position 2 and a sulfanyl group at position 5. This may involve reacting 2-methyl-4-chloropyrimidine with 4-(tert-butyl)thiophenol under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2: Introduction of the 4-chlorophenyl sulfone moiety via sulfonation. A common method involves oxidizing the sulfanyl intermediate to a sulfone using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .

Optimization Strategies:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or NMP | Enhances nucleophilicity of thiols |

| Temperature | 80–100°C | Accelerates substitution reactions |

| Catalyst | Pd(OAc)₂ | Facilitates coupling reactions (if required) |

| Purification | Column chromatography (silica gel, hexane:EtOAc) | Removes unreacted tert-butylthiophenol and byproducts |

Q. Which spectroscopic techniques are critical for confirming the structural integrity and purity of this compound, and what are common pitfalls in interpretation?

Answer:

- 1H/13C NMR: Essential for confirming substituent positions. For example:

- IR Spectroscopy: Confirms sulfone (SO₂) stretching vibrations at 1150–1300 cm⁻¹ .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₂₂H₂₄ClN₂O₂S₂: 471.09) .

Common Pitfalls:

- Impurity Peaks in NMR: Residual solvents (e.g., DMF at 2.7–2.9 ppm) may mask signals. Use deuterated solvents and thorough drying .

- Overlapping Signals: Aromatic protons from the 4-chlorophenyl and tert-butylphenyl groups may overlap. 2D NMR (COSY, HSQC) resolves ambiguities .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the reactivity of the sulfanyl moiety in nucleophilic substitution reactions during synthesis?

Answer: The tert-butyl group introduces steric hindrance, which:

- Reduces Reactivity: Slows nucleophilic attack on the pyrimidine ring due to bulky substituents near the reaction site. This necessitates higher temperatures (100–120°C) or prolonged reaction times .

- Directs Regioselectivity: The tert-butyl group may shield specific positions, favoring substitution at less hindered sites. For example, sulfanylation at position 6 (vs. position 4) is preferred due to reduced steric clash .

Experimental Validation:

- Compare reaction kinetics with/without tert-butyl substituents using HPLC monitoring .

- Computational modeling (DFT) to map steric bulk’s impact on transition states .

Q. What strategies can resolve contradictions in reported biological activity data for sulfone-containing pyrimidine derivatives across different studies?

Answer: Contradictions often arise from:

- Purity Discrepancies: Impurities (e.g., unreacted sulfonyl chloride) may skew bioassay results. Validate purity via HPLC (>98%) and elemental analysis .

- Assay Variability: Differences in cell lines or enzymatic sources affect activity. Standardize assays using:

Case Study:

A 2025 study reported conflicting IC₅₀ values (5 µM vs. 20 µM) for similar sulfone-pyrimidines in breast cancer cells. Resolution involved:

- Repeating assays with identical cell lines (MCF-7) .

- Validating compound stability in cell culture media via LC-MS .

Q. How can computational methods predict the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

Answer:

- Solubility Prediction: Use QSPR models (Quantitative Structure-Property Relationship) based on logP values. The tert-butyl group increases hydrophobicity (logP ~3.5), suggesting poor aqueous solubility. Counteract via:

- Metabolic Stability: CYP450 metabolism predictions (e.g., Schrödinger’s ADMET Predictor) identify vulnerable sites (e.g., sulfone oxidation). Modify the tert-butyl group to trifluoromethyl to enhance stability .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Answer:

- Low Melting Point: The flexible sulfone linkage may hinder crystal lattice formation. Solutions:

- Disorder in Tert-Butyl Groups: The bulky tert-butyl group may cause rotational disorder. Mitigate via:

- Low-temperature data collection (100 K) .

- Twinning corrections during refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.